molecular formula C27H31N5O2 B11145098 6-imino-N-(3-methylphenyl)-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N-(3-methylphenyl)-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11145098
M. Wt: 457.6 g/mol
InChI Key: FMWCTRISTPVWML-UHFFFAOYSA-N
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Description

6-imino-N-(3-methylphenyl)-7-octyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique triazatricyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-N-(3-methylphenyl)-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, typically starting with the formation of the triazatricyclo core. This is followed by the introduction of the imino, methylphenyl, and octyl groups through various organic reactions. Common reagents used in these steps include amines, aldehydes, and alkyl halides under controlled conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-imino-N-(3-methylphenyl)-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imino and phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

6-imino-N-(3-methylphenyl)-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-imino-N-(3-methylphenyl)-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-imino-N-(3-methylphenyl)-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific substitution pattern and the presence of the octyl group, which may confer distinct physical and chemical properties compared to similar compounds.

Properties

Molecular Formula

C27H31N5O2

Molecular Weight

457.6 g/mol

IUPAC Name

6-imino-N-(3-methylphenyl)-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H31N5O2/c1-3-4-5-6-7-9-16-32-24(28)21(26(33)29-20-13-11-12-19(2)17-20)18-22-25(32)30-23-14-8-10-15-31(23)27(22)34/h8,10-15,17-18,28H,3-7,9,16H2,1-2H3,(H,29,33)

InChI Key

FMWCTRISTPVWML-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C1=N)C(=O)NC3=CC=CC(=C3)C)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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